molecular formula C7H8BrNO2 B13895122 [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol

[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol

Cat. No.: B13895122
M. Wt: 218.05 g/mol
InChI Key: WDWNDWOPCJGTDO-UHFFFAOYSA-N
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Description

[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is a chemical compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol typically involves the bromination of 4-pyridylmethanol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-Bromo-5-(carboxymethyl)-4-pyridylmethanol.

    Reduction: 2-Hydroxy-5-(hydroxymethyl)-4-pyridylmethanol.

    Substitution: 2-Azido-5-(hydroxymethyl)-4-pyridylmethanol.

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of heterocyclic compounds.

Biology

In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-3-methanol: Similar structure but with the bromine atom at a different position.

    2-Bromo-4-methylpyridine: Lacks the hydroxymethyl group.

    2-Bromo-5-methylpyridine: Contains a methyl group instead of a hydroxymethyl group.

Uniqueness

[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

[2-bromo-5-(hydroxymethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C7H8BrNO2/c8-7-1-5(3-10)6(4-11)2-9-7/h1-2,10-11H,3-4H2

InChI Key

WDWNDWOPCJGTDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)CO)CO

Origin of Product

United States

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